3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJTPXNCVTKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159981-96-0 | |
| Record name | 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Computational Chemistry and Theoretical Studies on 3 Bromo 2 Methylpyrazolo 1,5 a Pyrimidine and Its Analogs
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational investigation of pyrazolo[1,5-a]pyrimidine (B1248293) systems. These approaches offer a balance between computational cost and accuracy, making them well-suited for calculating the electronic and spectroscopic properties of medium-sized organic molecules. DFT is employed to determine the ground-state electronic structure, optimized geometry, and properties derived from the electron density. TD-DFT, on the other hand, is utilized to model the behavior of the molecule upon electronic excitation, allowing for the prediction of absorption and emission spectra.
The arrangement of electrons within a molecule dictates its chemical behavior. For 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine and its analogs, electronic structure analysis reveals key insights into its stability, reactivity, and potential for intermolecular interactions.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity.
Table 1: Calculated HOMO-LUMO Gaps for 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Analogs (Note: This data is for analogous compounds and serves to illustrate the typical range of HOMO-LUMO gaps in this class of molecules.)
| Substituent at Position 7 | HOMO-LUMO Gap (eV) |
| Pyridin-4-yl | 4.065 |
| 4-(Trifluoromethyl)phenyl | 4.332 |
| 4-Nitrophenyl | 3.584 |
| Phenyl | 4.222 |
| 4-Methylphenyl | 4.145 |
| 4-Methoxyphenyl | 3.299 |
| 4-(Dimethylamino)phenyl | 3.481 |
| Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For the pyrazolo[1,5-a]pyrimidine scaffold, the nitrogen atoms of the pyrimidine and pyrazole rings are typically regions of negative electrostatic potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. In the case of this compound, the MEP map would likely show a significant region of negative potential around the nitrogen atoms of the heterocyclic system. The bromine atom, due to its high electronegativity, would also influence the electrostatic potential, creating a region of slight positive potential on the adjacent carbon atom (C3) and a negative potential around the bromine atom itself. The design of pyrazolo-pyrimidine based enzyme inhibitors has been guided by optimizing these electrostatic potentials to enhance binding interactions with target proteins. rsc.org
Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This process is fundamental to the photophysical properties of many organic fluorophores.
In pyrazolo[1,5-a]pyrimidine derivatives, the fused heterocyclic system can act as both a π-excedent (pyrazole ring) and a π-deficient (pyrimidine ring) system, facilitating ICT. nih.gov Substituents play a critical role in defining the nature of this charge transfer. Theoretical studies on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have shown that electron-donating groups at the 7-position promote ICT from the substituent to the fused ring system, leading to enhanced absorption and emission intensities. nih.gov Conversely, electron-withdrawing groups can alter the direction and magnitude of the charge transfer. For this compound, the electronic transitions would likely involve charge transfer from the pyrazole part of the fused ring and the methyl group to the pyrimidine ring and the bromo substituent.
TD-DFT calculations are instrumental in predicting the electronic absorption and emission spectra of molecules, providing insights into their photophysical behavior. These calculations can determine the energies of electronic transitions, the corresponding wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption or emission.
For pyrazolo[1,5-a]pyrimidine analogs, the main absorption bands observed in the UV-Vis spectrum are often attributed to π→π* transitions. nih.gov TD-DFT calculations on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines have assigned the main absorption band between 340-440 nm to an intramolecular charge transfer process. nih.gov The specific wavelength and intensity of this transition are highly dependent on the substituents attached to the pyrazolo[1,5-a]pyrimidine core.
For this compound, TD-DFT calculations would be expected to predict absorption in the UV-A or near-UV region. The primary electronic transition would likely correspond to a HOMO→LUMO excitation, involving the redistribution of electron density across the heterocyclic system. The presence of the bromine atom may lead to a slight red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted parent compound due to the heavy atom effect and its influence on the molecular orbitals.
Table 2: Predicted Absorption and Emission Data for Analogs (Note: This table presents hypothetical data based on trends observed in published studies of analogous compounds to illustrate the type of information generated from TD-DFT calculations.)
| Compound | Predicted λabs (nm) | Major Transition | Predicted λem (nm) |
| 2-methylpyrazolo[1,5-a]pyrimidine | ~300 | HOMO → LUMO (π→π) | ~380 |
| This compound | ~315 | HOMO → LUMO (π→π, ICT) | ~400 |
| 7-phenyl-2-methylpyrazolo[1,5-a]pyrimidine | ~350 | HOMO → LUMO (π→π*, ICT) | ~450 |
Spectroscopic Property Prediction and Interpretation
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. mdpi.com This phenomenon is contingent on the presence of both a proton-donating group (e.g., a hydroxyl or amino group) and a proton-accepting group in close spatial proximity, typically connected by an intramolecular hydrogen bond. mdpi.comnih.gov The process leads to the formation of an excited-state tautomer, which often exhibits a distinct fluorescence emission at a longer wavelength, resulting in a large Stokes shift. nih.gov
For a molecule to undergo ESIPT, a key prerequisite is the existence of an intramolecular hydrogen bond that facilitates the proton translocation. nih.gov In the case of this compound, the molecular structure lacks a suitable proton-donating group, such as a hydroxyl (-OH) or primary/secondary amine (-NH2/-NHR) group, directly participating in an intramolecular hydrogen bond with one of the ring nitrogens. Therefore, this compound itself is not expected to undergo the classic ESIPT mechanism.
However, studies on analogous heterocyclic systems, such as 2-(2′-hydroxyphenyl)pyrimidines, demonstrate that when a hydroxyl group is strategically placed, a rapid proton transfer from the -OH group to the pyrimidine ring's nitrogen atoms can occur in the excited state. nih.gov This transfer often leads to a non-fluorescent tautomer that deactivates through a non-radiative pathway. nih.gov Theoretical studies on quinoline-pyrazole isomers have further shown that the thermodynamic driving force for ESIPT is highly dependent on the extent of π-conjugation in the resulting tautomer, which can stabilize the charge separation after proton transfer. researchgate.netcityu.edu.hk For the pyrazolo[1,5-a]pyrimidine core to be involved in ESIPT, it would need to be functionalized with a proton-donating substituent at a position that allows for the formation of an intramolecular hydrogen bond, for instance, at the C7 position with a suitably oriented hydroxyl-containing side chain.
Regioselectivity Prediction and Mechanism Elucidation in Synthesis
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly and efficiently achieved through the cyclocondensation reaction of 5-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds, such as β-enaminones or β-dicarbonyl compounds. nih.govsemanticscholar.org Computational studies and experimental evidence have established that this reaction is highly regioselective. The mechanism involves an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the reaction partner, followed by cyclization and dehydration to form the pyrimidine ring. ekb.eg The substitution pattern of the final product is therefore predictably controlled by the substituents on the starting materials. For this compound, the synthesis would start with 5-amino-3-methyl-1H-pyrazole, ensuring the presence of the methyl group at the 2-position of the final fused ring system. nih.gov
Following the formation of the 2-methylpyrazolo[1,5-a]pyrimidine core, the introduction of the bromine atom at the 3-position is achieved via an electrophilic substitution reaction. nih.gov Theoretical calculations of the electron density of the pyrazolo[1,5-a]pyrimidine nucleus show that the C3 position on the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack. researchgate.net This high nucleophilicity directs the regioselective halogenation. One-pot synthetic methodologies have been developed that exploit this inherent reactivity, involving the initial microwave-assisted cyclocondensation followed by the addition of an N-halosuccinimide, such as N-bromosuccinimide (NBS). semanticscholar.orgresearchgate.net This approach provides a time-efficient and high-yield route to diversely substituted 3-halopyrazolo[1,5-a]pyrimidines, confirming the predicted regioselectivity of the electrophilic substitution step. semanticscholar.org
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing the interaction of small molecules like this compound with biological targets, predominantly proteins and enzymes. nih.govnih.gov These methods provide atomic-level insights into binding modes, interaction energies, and the stability of the ligand-protein complex, which are crucial for structure-based drug design. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in inhibitors of various protein kinases and other enzymes. nih.govekb.eg
Docking studies on a wide array of pyrazolo[1,5-a]pyrimidine analogs have been performed against numerous therapeutic targets, including Cyclin-Dependent Kinases (CDK2), Tropomyosin Receptor Kinases (TrkA), Pim-1 kinase, Phosphoinositide 3-kinases (PI3Kδ), and UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). ekb.egnih.govmdpi.comacs.org These simulations consistently predict that the pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor by occupying the ATP-binding pocket of kinases. nih.gov MD simulations further refine the docked poses, providing information on the dynamic stability of the interactions over time and helping to calculate binding free energies.
Ligand-Protein Binding Mode Analysis
Analysis of docking results for various pyrazolo[1,5-a]pyrimidine analogs reveals a conserved binding pattern within kinase active sites. A critical interaction involves the formation of one or more hydrogen bonds between the nitrogen atoms of the heterocyclic core and the amino acid residues of the "hinge region" that connects the N- and C-lobes of the kinase domain. nih.govmdpi.com
Specifically, the N1-nitrogen of the pyrazole ring frequently acts as a hydrogen bond acceptor, interacting with the backbone NH of a hinge residue, such as Leu83 in CDK2 or Met592 in TrkA. ekb.egmdpi.com This interaction mimics the hydrogen bonds formed by the adenine base of ATP, anchoring the inhibitor in the active site. The planarity of the fused ring system facilitates favorable π-π stacking and hydrophobic interactions with aromatic and aliphatic residues within the binding pocket. mdpi.com
For this compound, the 2-methyl group is predicted to occupy a small hydrophobic pocket, while the 3-bromo substituent can form halogen bonds or other hydrophobic interactions, potentially enhancing binding affinity and selectivity. nih.gov Studies on Pim-1 inhibitors have shown that substitution at the 5-position is critical for activity, while modifications at the 3-position can also influence potency. nih.gov A fragment-based analysis revealed that while 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine itself was inactive, its core structure was essential for orienting the crucial 5-position substituent for effective binding. nih.gov
Table 1: Predicted Ligand-Protein Interactions for Pyrazolo[1,5-a]pyrimidine Analogs with Various Kinases
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| CDK2 | Leu83, Glu81 | Hydrogen Bond (Hinge) | ekb.eg |
| Ile10, Val18 | Hydrophobic Interaction | ekb.eg | |
| TrkA | Met592 | Hydrogen Bond (Hinge) | mdpi.com |
| Asn655 | Halogen/Hydrogen Bond | mdpi.com | |
| PI3Kδ | Val828 | Hydrogen Bond (Hinge) | mdpi.com |
| Trp760 | Hydrophobic Interaction | mdpi.com | |
| Pim-1 | Glu121, Lys67 | Hydrogen Bond | nih.gov |
| Leu44, Val52 | Hydrophobic Interaction | nih.gov |
Enzyme Active Site Interactions
The specific interactions within the enzyme's active site determine the inhibitor's potency and selectivity. For pyrazolo[1,5-a]pyrimidine derivatives, substituents at the 2, 3, 5, and 7 positions are crucial for exploiting specific sub-pockets within the ATP binding site.
Hinge Region: As noted, the pyrazole N1 atom is a key hydrogen bond acceptor for the hinge backbone. mdpi.com
Hydrophobic Pockets: The 2-methyl group of the target compound can fit into small hydrophobic pockets. Larger substituents at other positions can interact with the tryptophan shelf (e.g., Trp-760 in PI3Kδ) or other hydrophobic regions, which can be critical for isoform selectivity. mdpi.com
Solvent-Exposed Region: Substituents at the 5- and 7-positions often point towards the solvent-exposed region of the active site, where they can be modified to improve solubility and pharmacokinetic properties without disrupting core binding interactions. mdpi.com
Halogen Bonding: The bromine atom at the C3 position can participate in halogen bonding—an electrostatic interaction between the electropositive crown of the halogen and a nearby nucleophilic atom (like a backbone carbonyl oxygen)—which can significantly enhance binding affinity. nih.gov The presence of halogen atoms has also been shown to increase metabolic stability by making the compound less susceptible to oxidative degradation. nih.gov
Molecular docking of a pyrazolo[1,5-a]pyrimidine derivative into the active site of the MurA enzyme, an antibacterial target, showed that the fused ring system established hydrophobic interactions, while polar substituents formed hydrogen bonds with key residues, inhibiting enzyme function. acs.org This demonstrates the versatility of the scaffold to bind effectively to different classes of enzymes beyond kinases.
Computational Prediction of Pharmacokinetic Properties (ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. nih.gov Several studies have applied these computational models to series of pyrazolo[1,5-a]pyrimidine derivatives to assess their drug-likeness. researchgate.netekb.egelsevier.com
These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. ekb.eg For this compound and its analogs, these studies generally predict good oral bioavailability.
Key predicted properties for this class of compounds include:
Drug-Likeness: Most pyrazolo[1,5-a]pyrimidine cores fall within the parameters set by Lipinski's Rule of Five and Veber's rules, indicating a high probability of good oral bioavailability. nih.govtpcj.org
Absorption: The calculated percentage of human gastrointestinal absorption (%ABS), often derived from TPSA, is typically high for this scaffold, suggesting good cell membrane permeability. ekb.egekb.eg
Distribution: Predictions regarding blood-brain barrier (BBB) permeability vary depending on the specific substituents, but many analogs are predicted to be non-penetrant. ekb.eg
Metabolism: In silico models are used to predict interactions with cytochrome P450 (CYP) enzymes. Pyrazolo[1,5-a]pyrimidine derivatives often show potential for inhibiting certain CYP isoforms, which is a critical factor to consider for potential drug-drug interactions. nih.gov
Toxicity: Computational models predict potential toxicity endpoints such as carcinogenicity and hERG channel inhibition. For many pyrazolo[1,5-a]pyrimidine analogs, carcinogenicity is predicted to be negative, while hERG inhibition risk is often low to medium. nih.gov
Table 2: Representative In Silico ADMET Predictions for a Pyrazolo[1,5-a]pyrimidine Scaffold
| Property | Predicted Value/Outcome | Implication | Reference |
|---|---|---|---|
| Molecular Weight | < 500 g/mol | Obeys Lipinski's Rule | nih.gov |
| logP | 1 - 3 | Optimal Lipophilicity | ekb.eg |
| TPSA | 40 - 80 Ų | Good cell permeability | ekb.eg |
| GI Absorption | High | Good oral absorption | ekb.eg |
| BBB Permeant | No | Reduced CNS side effects | ekb.eg |
| CYP Inhibition | Potential inhibitor of some isoforms | Possible drug-drug interactions | nih.gov |
| Carcinogenicity | Negative | Lower toxicity risk | nih.gov |
Theoretical Insights into Photophysical Properties and Solid-State Behavior
Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding the electronic structure and photophysical properties of pyrazolo[1,5-a]pyrimidines. nih.gov These compounds have emerged as attractive fluorescent molecules due to their rigid, planar structure, high quantum yields, and excellent photostability. nih.govresearchgate.net
The absorption and emission properties of pyrazolo[1,5-a]pyrimidines are governed by intramolecular charge transfer (ICT) transitions. nih.gov The nature and position of substituents on the fused ring system allow for the fine-tuning of these properties:
Electron-donating groups (EDGs) , such as methyl or methoxy groups, generally enhance both absorption and emission intensities. nih.gov The 2-methyl group in this compound would be expected to contribute to this effect.
Electron-withdrawing groups (EWGs) can modulate the energy of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission wavelengths.
In the solid state, the behavior of these molecules is dictated by their crystal packing and intermolecular interactions. The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with specific supramolecular arrangements makes them interesting for materials science applications. nih.gov Structural studies on halogenated analogs, such as 2-methyl-5-(p-bromophenyl)-7-trifluoromethylpyrazolo[1,5-a]pyrimidine, have revealed the presence of significant intra- and intermolecular halogen bonds. researchgate.net These non-covalent interactions, along with π-π stacking between the fused heterocyclic rings, play a critical role in stabilizing the crystal lattice and can influence the solid-state emission properties. researchgate.net For this compound, the bromine atom would be expected to be a key participant in forming such halogen bonds in the solid state, influencing its crystal packing and potentially its application as a solid-state emitter.
Biological Activities and Pharmaceutical Applications of 3 Bromo 2 Methylpyrazolo 1,5 a Pyrimidine Derivatives
Anticancer and Antitumor Activities
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have shown notable potential as anticancer and antitumor agents. researchgate.netresearchgate.net Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes that are frequently dysregulated in cancer. nih.gov The versatility of the pyrazolo[1,5-a]pyrimidine core allows for a wide range of chemical modifications, leading to the development of compounds with potent and selective inhibitory activity against various cancer-related kinases. nih.gov
Protein Kinase Inhibition (PKI)
The anticancer properties of many pyrazolo[1,5-a]pyrimidine derivatives are attributed to their ability to inhibit protein kinases. nih.gov These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, and survival. By targeting specific kinases that are overactive in cancer cells, these compounds can effectively disrupt tumor progression. The pyrazolo[1,5-a]pyrimidine scaffold has been identified in inhibitors of several important kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Epidermal Growth Factor Receptor (EGFR), and others. mdpi.com
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their abnormal activity is a common feature of cancer. nih.gov This makes them attractive targets for the development of anticancer drugs. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various CDKs. researchgate.net
One notable pyrazolo[1,5-a]pyrimidine derivative, identified as BS-194, has demonstrated selective and potent inhibition of several CDKs. nih.gov In cell-based studies, this compound was shown to inhibit the phosphorylation of CDK substrates, leading to a cell cycle block in the S and G2/M phases and demonstrating potent antiproliferative activity across a wide range of cancer cell lines. nih.gov
Research has also focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TrkA). researchgate.netnih.gov Certain synthesized compounds exhibited potent dual inhibitory activity against both CDK2 and TrkA. researchgate.netnih.gov For instance, compounds 6s and 6t showed significant inhibitory activity against both kinases, comparable to reference inhibitors. nih.gov
| Compound | Target Kinase | IC50 (µM) |
| BS-194 | CDK2 | 0.003 |
| CDK1 | 0.03 | |
| CDK9 | 0.09 | |
| 6s | CDK2 | 0.23 |
| TrkA | 0.45 | |
| 6t | CDK2 | 0.09 |
| TrkA | 0.45 | |
| 6d | CDK2 | 0.55 |
| TrkA | 0.57 | |
| 6n | CDK2 | 0.78 |
| TrkA | 0.98 | |
| 6p | CDK2 | 0.67 |
| TrkA | 1.34 | |
| 6o | CDK2 | 0.76 |
| TrkA | 1.59 |
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that have emerged as promising therapeutic targets for solid tumors. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in the development of Trk inhibitors. nih.govresearchgate.net
Researchers have designed and synthesized numerous pyrazolo[1,5-a]pyrimidine-based molecules to enhance their clinical applications as Trk inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent Trk inhibition. For example, the presence of a picolinamide amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring and a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position significantly enhances Trk inhibitory activity. nih.gov
A series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been developed to overcome clinical resistance to second-generation Trk inhibitors. nih.gov One compound, 5n , demonstrated potent inhibitory activity against various Trk mutations, showing significant improvement over existing inhibitors. nih.gov This compound also exhibited favorable pharmacokinetic properties and significant antitumor efficacy in xenograft mouse models. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 8 | TrkA | 1.7 |
| 9 | TrkA | 1.7 |
| 5n | TrkAG667C | 2.3 |
| TrkAF589L | 0.4 | |
| TrkAG595R | 0.5 |
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cellular proliferation and is frequently overexpressed in various human cancers. nih.govresearchgate.net This makes it a key target for cancer therapy. Pyrimidine analogues have been extensively studied for their antiproliferative activity through EGFR inhibition. nih.gov
While direct studies on 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine as an EGFR inhibitor are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has shown significant promise. nih.gov For instance, pyrimidopyrimidine derivatives have been identified as selective EGFR kinase inhibitors. nih.govresearchgate.net These compounds have been shown to block EGFR phosphorylation and downstream signaling pathways, leading to the inhibition of cancer cell growth both in vitro and in vivo. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is also recognized as a core structure in the development of EGFR inhibitors. mdpi.com
The Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, and its dysregulation is common in many cancers, particularly melanoma. researchgate.net B-Raf kinase, a key component of this pathway, is a primary target for inhibitor development. researchgate.netnih.gov Novel small molecule pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors. researchgate.netnih.gov Structure-activity relationship studies have been conducted to optimize the biochemical profile of these compounds. researchgate.netnih.gov
MEK (mitogen-activated protein kinase kinase) is another crucial kinase in this pathway, and MEK inhibitors are being developed as cancer therapeutics. mdpi.com The inhibition of both B-Raf and MEK can provide a more comprehensive blockade of this oncogenic pathway. nih.gov While the provided information highlights the potential of pyrazolo[1,5-a]pyrimidines as B-Raf inhibitors, their specific activity as MEK inhibitors is an area of ongoing investigation.
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in vital cellular processes such as cell proliferation, growth, and migration. nih.govmdpi.com The delta isoform of PI3K (PI3Kδ) is particularly important in immune cells and is considered a promising therapeutic target for inflammatory diseases and certain cancers. nih.gov
A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine has been synthesized and identified as a new class of potent and selective PI3Kδ inhibitors. nih.govmdpi.com One of the lead compounds, CPL302415 , exhibited high activity against PI3Kδ with an IC50 value of 18 nM and good selectivity over other PI3K isoforms. nih.gov Another series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives also demonstrated low nanomolar IC50 values and high selectivity against the PI3Kδ isoform, with CPL302253 being the most potent compound with an IC50 of 2.8 nM. nih.gov
| Compound | Target Kinase | IC50 (nM) | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) |
| CPL302415 | PI3Kδ | 18 | 79 | 1415 | 939 |
| CPL302253 | PI3Kδ | 2.8 | >3571 | >3571 | >3571 |
Other Kinase Targets (e.g., PDE4, BCL6, DRAK1, Pim-1, c-Src)
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for developing inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer nih.govbenthamdirect.com. Research has identified derivatives of this scaffold as potent inhibitors for a range of kinase targets.
Pim-1 and c-Src: Certain pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase, a target correlated with tumor cell survival and proliferation acs.org. In structure-activity relationship (SAR) studies, while a 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine fragment was found to be inactive against Pim-1, 3,5-disubstituted compounds demonstrated significant inhibitory activity, with IC50 values in the nanomolar range acs.org. These studies also identified c-Src as another kinase inhibited by this class of compounds acs.org.
PDE4, BCL6, and DRAK1: The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives extends to other important kinase targets. They have been explored as inhibitors of phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), indicating their broad applicability in targeting diverse signaling pathways implicated in cancer and other diseases nih.gov.
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, SiHa, A549, Colo-205)
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant antiproliferative and cytotoxic effects across a wide array of human cancer cell lines. The versatility of the scaffold allows for the development of compounds that can inhibit cancer cell growth through various mechanisms nih.govmdpi.com.
The cytotoxic activity of these compounds has been evaluated against several cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | Key Findings | References |
| MCF-7 | Breast Cancer | Various derivatives show potent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar ranges. nih.govnih.gov | nih.govnih.gov |
| HCT-116 | Colon Cancer | Derivatives have shown significant antitumor efficacy, with some compounds demonstrating superior IC50 values compared to reference drugs. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| HepG2 | Liver Cancer | Moderate to potent cytotoxic activity has been observed for several pyrazolo[3,4-d]pyrimidine and related derivatives. nih.govnih.gov | nih.govnih.gov |
| SiHa | Cervical Cancer | While specific studies on this compound derivatives are limited, other heterocyclic compounds have shown activity against SiHa cells, suggesting potential for this scaffold. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| A549 | Lung Cancer | Pyrimidine-bridging combretastatin derivatives have shown efficacy against the A549 cell line. | |
| Colo-205 | Colon Cancer | Certain pyrimidine derivatives have exhibited potent cytotoxicity against this cell line. |
For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives, a related isomeric scaffold, showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 6 to 99 nM nih.gov. Another study on pyrazolo[1,5-a]pyrimidine TTK inhibitors also highlighted potent inhibition of cell growth in the HCT-116 colorectal cancer xenograft model nih.gov.
Mechanistic Basis of Action (e.g., ATP-Competitive, Allosteric Inhibition)
The mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinase activity is often multifaceted, involving both competitive and allosteric modes of action.
ATP-Competitive Inhibition: A primary mechanism of action for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is their ability to act as ATP-competitive inhibitors nih.gov. The core structure of these compounds can mimic ATP, allowing them to bind to the ATP-binding pocket of kinases nih.govmdpi.com. This interaction prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival. The N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold often forms a crucial hydrogen bond with amino acid residues in the hinge region of the kinase, anchoring the inhibitor in the active site mdpi.com.
Allosteric Inhibition: In addition to competing with ATP, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as allosteric inhibitors nih.gov. These compounds bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding induces a conformational change in the enzyme that alters the active site's shape, reducing its catalytic activity. While research on allosteric inhibition is prominent for related scaffolds like 1,2,4-triazolo[1,5-a]-pyrimidines, the potential for pyrazolo[1,5-a]pyrimidines to act via this mechanism is an active area of investigation nih.govnih.gov.
Antimicrobial Activities
The pyrazolo[1,5-a]pyrimidine scaffold is not only effective against cancer cells but also serves as a foundation for the development of potent antimicrobial agents mdpi.comiaea.org.
Antibacterial Activity (e.g., Gram-positive, Gram-negative strains)
Numerous studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The table below summarizes the activity of selected derivatives.
| Bacterial Strain | Gram Type | Activity | References |
| Staphylococcus aureus | Gram-positive | Derivatives have shown potent activity, with some exhibiting MIC values as low as 3.125 μg/mL. researchgate.net | researchgate.net |
| Enterococcus faecalis | Gram-positive | Certain compounds demonstrated significant activity with large zones of inhibition. | |
| Bacillus subtilis | Gram-positive | High antimicrobial activity has been reported for some derivatives. | |
| Escherichia coli | Gram-negative | Effective inhibition has been observed, with MICs as low as 3.125 μg/mL for some compounds. researchgate.net | researchgate.net |
| Proteus vulgaris | Gram-negative | Potent activity has been demonstrated by specific derivatives. |
One study highlighted pyrazolo[1,5-a]pyrimidine derivatives with excellent antibacterial activities, exhibiting MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and between 0.062 and 0.50 µg/mL against Gram-negative isolates.
Antifungal Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have also been evaluated for their antifungal properties, showing efficacy against various fungal strains, including important phytopathogenic fungi.
| Fungal Strain | Activity | References |
| Candida albicans | Some derivatives show effectiveness with MICs as low as 3.125 μg/mL. researchgate.net | researchgate.net |
| Alternaria solani | A 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative inhibited growth with an EC50 value of 17.11 µg/mL. | |
| Fusarium solani | A derivative showed inhibitory activity with an EC50 value of 21.04 µg/mL. | |
| Cytospora sp. | A derivative inhibited growth with an EC50 value of 27.32 µg/mL. |
These findings underscore the potential of this chemical class in developing new antifungal agents for agricultural and clinical applications.
Antiviral Activity (e.g., HIV Reverse Transcriptase, SARS-CoV-2 3CLpro)
The antiviral potential of pyrazolo[1,5-a]pyrimidines and related heterocyclic systems has been an area of active research mdpi.comresearchgate.net.
HIV Reverse Transcriptase: While pyrimidine derivatives, in general, have been extensively studied as inhibitors of HIV-1 reverse transcriptase (RT), specific data on this compound derivatives is limited. Research on the closely related 1,2,4-triazolo[1,5-a]-pyrimidine scaffold has identified compounds that inhibit the RT-associated Ribonuclease H (RNase H) activity, an essential function for viral replication nih.govresearchgate.net. However, one study evaluating a series of pyrimidine analogues found no inhibitory activity against HIV-1 and HIV-2 replication in cell culture researchgate.net.
SARS-CoV-2 3CLpro: The main protease (3CLpro) of SARS-CoV-2 is a key target for antiviral drug development. While various pyrazole derivatives have been investigated for their activity against coronaviruses nih.govscinito.airesearchgate.net, studies on pyrazolo[1,5-a]pyrimidine derivatives have shown mixed results. One study on macrocyclic pyrazolo[1,5-a]pyrimidine kinase inhibitors found no significant antiviral activity against SARS-CoV-2 biorxiv.org. Further research is needed to establish whether derivatives of the this compound scaffold can be effective inhibitors of SARS-CoV-2 3CLpro.
Central Nervous System (CNS) Activities
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated for their effects on the central nervous system, leading to the development of compounds with anxiolytic, sedative, and hypnotic properties. wikipedia.org
Anxiolytic Properties
Certain 3-halo-pyrazolo[1,5-a]pyrimidine derivatives have shown significant potential as nonbenzodiazepine anxiolytic agents. A study involving the synthesis of forty derivatives of pyrazolo[1,5-a]pyrimidine identified several compounds with notable anxiolytic effects in animal models, comparable to clinically used benzodiazepines like diazepam. nih.gov Specifically, 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine demonstrated anxiolytic efficacy in tests modifying provoked aggression in monkeys and rats. nih.gov A key finding was that this compound did not potentiate the CNS depressant effects of ethanol or barbiturates at its anxiolytic threshold, a distinct advantage over benzodiazepines. nih.gov Another derivative, Ocinaplon, has also been identified as an anxiolytic agent from this class of compounds. wikipedia.org
However, research into the anxiolytic profile of pyrazolo[1,5-a]pyrimidines has sometimes yielded complex results. While they have been reported as specific anxiolytic agents, behavioral tests in different animal models for anxiety have produced conflicting outcomes. wikipedia.org
| Compound Class | Specific Derivative Example | Observed Anxiolytic Activity | Reference |
|---|---|---|---|
| 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines | 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Anxiolytic effect in animals comparable to diazepam; did not potentiate ethanol/barbiturate effects. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Ocinaplon | Identified as an anxiolytic agent. | wikipedia.org |
Sedative and Hypnotic Effects
The pyrazolo[1,5-a]pyrimidine framework is the basis for a class of sedative and anxiolytic drugs that are functionally related to benzodiazepines. wikipedia.org Several compounds from this class have been developed and marketed as hypnotics for the treatment of insomnia. wikipedia.org These drugs are often referred to as "nonbenzodiazepines" due to their distinct chemical structure despite their similar therapeutic effects. wikipedia.org Prominent examples include Zaleplon and Indiplon, which are recognized as effective sedative-hypnotic agents. wikipedia.org
Antidepressant and Neuroleptic Potential
While the broader class of pyrazole-containing heterocycles has been investigated for potential antidepressant activity, specific research on the antidepressant effects of this compound derivatives is limited. nih.gov
Anti-Inflammatory Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess a broad spectrum of biological activities, including anti-inflammatory properties. nih.gov Various synthetic derivatives have been evaluated for their ability to mitigate inflammatory responses.
In one study, a series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized to assess the effects of structural modifications at the 2-position of the scaffold. iaea.org The research identified 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one as a particularly potent compound, demonstrating significant pharmacological activity in both in vivo tests, such as carrageenan-induced rat paw edema, and in vitro assays. iaea.org The anti-inflammatory action of this class of compounds is thought to be linked to their capacity to inhibit leukotriene and/or prostaglandin biosynthesis. iaea.org
Another research effort focused on synthesizing a new series of pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives containing an indane moiety. mdpi.com The newly synthesized compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema test, with several compounds exhibiting potent activity when compared to the standard drug, diclofenac sodium. mdpi.com
Antidiabetic Activities (e.g., Dipeptidyl Peptidase-4 (DPP-4) Inhibition)
Derivatives of pyrazolo[1,5-a]pyrimidine have emerged as highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes mellitus. nih.gov Through strategies like scaffold hopping and fragment-based drug design, researchers have optimized the pyrazolo[1,5-a]pyrimidine core to produce compounds with significant inhibitory activity. nih.gov
One optimized compound, designated c24, exhibited an IC50 value of 2 nM, showing a significant increase in inhibitory activity compared to earlier derivatives and being twice as potent as the established DPP-4 inhibitor Alogliptin (IC50 = 4 nM). nih.gov Furthermore, c24 demonstrated remarkable selectivity over related enzymes DPP-8 and DPP-9 (>2000-fold). nih.gov In vivo studies in diabetic mice confirmed its efficacy, as it effectively reduced glucose excursion. nih.gov
Another study focused on designing β-amino esters and amides fused with a 6-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine core. This work yielded several potent DPP-4 inhibitors, with IC50 values ranging from 21.4 to 59.8 nM, comparable to the reference drug Sitagliptin (IC50 = 28 nM).
| Compound Series | Lead Compound | DPP-4 Inhibition (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | c24 | 2 nM | >2000-fold over DPP-8 and DPP-9 | nih.gov |
| β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines | Not specified | 21.4–59.8 nM | Satisfactory over DPP-8 and DPP-9 |
Antioxidant Activities
The antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored in several studies, revealing their capacity to scavenge free radicals.
A study on newly synthesized pyrazolo[1,5-a]pyrimidine derivatives reported good to high antioxidant activities based on their DPPH radical scavenging capabilities. Among the tested compounds, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (compound 3h) showed the highest antioxidant activity with an IC50 value of 15.34 μM, which was comparable to the standard antioxidant ascorbic acid (IC50 = 13.53 μM).
In another investigation, a series of pyrazolo[1,5-a]pyrimidine-based compounds were evaluated for various in vitro biological activities, including antioxidant capacity. One derivative, compound 3l, exhibited the highest antioxidant and free radical scavenging activities among the series.
| Compound | Antioxidant Activity (IC50) | Assay | Reference |
|---|---|---|---|
| Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h) | 15.34 μM | DPPH Radical Scavenging | |
| Ascorbic Acid (Standard) | 13.53 μM | DPPH Radical Scavenging | |
| Compound 3l (structure not specified) | Reported as the most active in its series for total antioxidant capacity and free radical scavenging. |
Anti-Alzheimer Activities
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as promising candidates for the management of Alzheimer's disease. A key therapeutic strategy for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A series of pyrazolo[1,5-a]pyrimidine-based compounds were evaluated for their in vitro biological activities, including their potential as anti-Alzheimer agents. nih.govresearchgate.net Among the tested compounds, one derivative, designated as compound 3l , demonstrated significant acetylcholinesterase inhibition of 62.80 ± 0.06%. nih.govresearchgate.net Further studies on other derivatives, such as N-phenyl-pyrazolo[1,5-a]pyrimidine 12a and N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b , have also confirmed anti-Alzheimer's potential, reinforcing the value of this scaffold in developing new therapies for neurodegenerative disorders. researchgate.net
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| Compound 3l | 62.80 ± 0.06 | nih.govresearchgate.net |
Anti-Arthritic Activities
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for investigation as anti-arthritic agents. Arthritis is characterized by inflammation, and key indicators of this inflammation are protein denaturation and increased proteinase activity. The anti-arthritic potential of pyrazolo[1,5-a]pyrimidine derivatives has been assessed by their ability to inhibit these processes. In one study, compound 3i showed a notable inhibition percentage for protein denaturation (20.66 ± 0.00%) and proteinase activity (26.42 ± 0.06%). nih.gov Another study highlighted that N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b had the highest inhibitory effect on both proteinase denaturation (17.55 ± 0.04%) and proteinase activity (16.25 ± 0.04%) among the tested compounds. researchgate.net
| Compound | Inhibition of Protein Denaturation (%) | Inhibition of Proteinase Activity (%) | Reference |
|---|---|---|---|
| Compound 3i | 20.66 ± 0.00 | 26.42 ± 0.06 | nih.gov |
| Compound 12b | 17.55 ± 0.04 | 16.25 ± 0.04 | researchgate.net |
Antitubercular Activities
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of novel antitubercular agents. nih.govacs.org Research into aminopyrazolo[1,5-a]pyrimidines has identified compounds with potent activity against Mycobacterium tuberculosis (Mtb). researchgate.net Structure-activity relationship studies on 3-substituted derivatives revealed that halogenated phenyl analogues displayed good activity against Mtb. researchgate.net Specifically, compounds with ortho and meta halogen substitutions were found to be two- to four-fold more potent than their para-substituted counterparts. researchgate.net In a related but distinct scaffold, pyrazolo[1,5-a]pyridine-3-carboxamide hybrids also showed potent activity against both susceptible (H37Rv) and drug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.006 µg/mL. nih.gov
| Compound Substitution (at position 3) | MIC (μM) against Mtb H37Rv | Reference |
|---|---|---|
| ortho-halogenated phenyl | 2.5 | researchgate.net |
| meta-halogenated phenyl | 2.5 | researchgate.net |
| para-halogenated phenyl | 5 - 10 | researchgate.net |
| ortho-tolyl | 1.25 | researchgate.net |
Antischistosomal Activities
Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antischistosomal activity against Schistosoma mansoni. The highest degree of in vitro activity was observed among 7-mercaptopyrazolo[1,5-a]pyrimidines. nih.gov In particular, compounds 37 and 47 were found to be lethal to the parasite at a concentration of 100 micrograms/mL after just one hour of exposure. nih.gov In contrast, the corresponding 7-hydroxypyrazolo[1,5-a]pyrimidines were less active. nih.gov Despite the promising in vitro results, none of the compounds that exhibited activity in the lab were found to be effective against S. mansoni in vivo. nih.gov
Immunomodulatory Activities
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated immunomodulatory potential, primarily through their anti-inflammatory effects. Certain derivatives have been identified as potent cyclooxygenase-2 (COX-2) inhibitors. johnshopkins.edunih.gov In addition to inhibiting COX-2, these compounds were shown to down-regulate the expression of key pro-inflammatory proteins. Specifically, the most active derivatives, compounds 8 and 13 , were found to suppress the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in RAW264.7 cells. johnshopkins.edunih.gov Compound 13 decreased IL-6 levels with an inhibition percentage of 70.3%, while celecoxib, a known COX-2 inhibitor, showed 76.8% inhibition. nih.gov These findings suggest that pyrazolo[1,5-a]pyrimidines can modulate the immune response by targeting inflammatory pathways. johnshopkins.edunih.govbohrium.com
| Compound | Target | Effect | Reference |
|---|---|---|---|
| Compound 8 | COX-2 | IC₅₀ = 5.68 ± 0.08 µM | johnshopkins.edunih.gov |
| Compound 13 | COX-2 | IC₅₀ = 3.37 ± 0.07 µM | johnshopkins.edunih.gov |
| Compound 13 | IL-6 | 70.3% inhibition | nih.gov |
| Compound 8 | TNF-α | 63.1% inhibition | johnshopkins.edu |
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.gov The rigid, planar framework of the fused ring system is amenable to chemical modifications, allowing for the fine-tuning of electronic properties, lipophilicity, and molecular conformation, which in turn affects their interaction with biological targets. nih.gov
The introduction of halogen atoms and alkyl groups at various positions of the pyrazolo[1,5-a]pyrimidine scaffold significantly impacts the biological activity of the resulting compounds.
In the context of antitubercular activity, the position of halogen substituents on a phenyl ring at the C-3 position is critical. Studies have shown that ortho- and meta-halogenated phenyl analogues are two- to four-fold more potent against M. tuberculosis than the corresponding para-substituted analogues. researchgate.net This suggests that the spatial arrangement of the halogen atom influences the binding affinity to the biological target.
Furthermore, the introduction of small alkyl groups can also enhance potency. An o-tolyl (ortho-methylphenyl) group at the C-3 position resulted in one of the most potent compounds in its series, with an MIC of 1.25 µM against Mtb. researchgate.net In a different context of anticancer activity, a derivative with a methoxy group (an oxygen-linked alkyl group) at position 5 showed greater potency against the HCT-116 cancer cell line than derivatives with a phenyl or a simple methyl group at the same position. ekb.eg These findings highlight that both halogen and alkyl substituents are key modulators of the biological activity of the pyrazolo[1,5-a]pyrimidine core, and their effects are highly dependent on their type, position, and the specific therapeutic target.
Impact of Substituent Patterns on Pharmacological Properties
The pharmacological profile of derivatives based on the this compound scaffold is profoundly influenced by the nature and position of various substituents. The pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, signifying its capacity to bind to multiple biological targets through diverse, high-affinity interactions. nih.govnih.gov Its fused, rigid, and planar structure provides a foundation for extensive structural modifications, allowing for the fine-tuning of physicochemical properties and biological activities. nih.govnih.gov Research into the structure-activity relationships (SAR) of this class of compounds has revealed that strategic placement of functional groups on both the pyrazole and pyrimidine rings is crucial for modulating their therapeutic effects, including anticancer, anti-inflammatory, and kinase inhibitory activities. nih.goviaea.org
The versatility in synthesis, including methods like cyclization, condensation, and palladium-catalyzed cross-coupling, allows for the introduction of a wide array of functional groups, which in turn leads to a broad spectrum of biological responses. nih.gov The impact of these substituent patterns is particularly evident in their role as protein kinase inhibitors, where specific modifications can dictate potency and selectivity. nih.gov
Influence of Substituents on Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govmdpi.com The specific substituents on the heterocyclic core determine the binding affinity and selectivity for different kinases.
Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine framework is a key feature in two of the three marketed drugs for NTRK fusion cancers. mdpi.com SAR studies have elucidated several key structural requirements for potent Trk inhibition:
Position 3: The introduction of an amide bond, such as picolinamide, at the third position of the pyrazolo[1,5-a]pyrimidine ring has been shown to significantly enhance inhibitory activity against TrkA. mdpi.com
Position 5: Substitution at this position with groups like a 2,5-difluorophenyl-substituted pyrrolidine further increases the potency of Trk inhibition. mdpi.com
Carboxamide Moiety: The presence of a carboxamide group is considered critical for activity. Its absence leads to a significant reduction in inhibitory potential, with IC50 values often rising above 100 nM. mdpi.com
Core Interactions: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the hinge region of the kinase (specifically with the Met592 residue), anchoring the inhibitor in the ATP-binding pocket. mdpi.com
| Compound Series | Substituent at Position 3 | Substituent at Position 5 | Key Feature | TrkA IC50 | Reference |
|---|---|---|---|---|---|
| Picolinamide Derivatives | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | Amide bond | 1.7 nM | mdpi.com |
| Macrocyclic Derivatives | Varies | Pyrrolidine with pyridine or pyridinone | Carboxamide group | 1-100 nM | mdpi.com |
| Analogues lacking Carboxamide | Varies | Varies | Absence of carboxamide | >100 nM | mdpi.com |
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition: For the inhibition of PI3Kδ, a target in inflammatory and autoimmune diseases, optimization of substituents at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine core has proven effective.
Position 5: Introducing heteroaromatic systems at this position is a key strategy. Specifically, a 2-difluoromethylbenzimidazole substituent was identified as a highly active group, leading to a potent PI3Kδ inhibitor with an IC50 value of 18 nM. mdpi.com Indole groups at this position have also been shown to produce selective inhibitors. mdpi.comnih.gov
Position 2: Modifications at C(2) also play a significant role. Studies have shown that replacing a methylene (-CH2-) bridge with a carbonyl (-CO-) group in the substituent at this position can enhance the inhibitory activity of the compounds. mdpi.com
| Compound ID | Substituent at C(5) | Substituent at C(2) | PI3Kδ IC50 | Reference |
|---|---|---|---|---|
| 1 | 2-difluoromethylbenzimidazole | Varies | 475 nM | mdpi.com |
| 6 (CPL302415) | 2-difluoromethylbenzimidazole | Optimized amine substituent | 18 nM | mdpi.com |
| 54 (CPL302253) | Indol-4-yl | Optimized substituent | 2.8 nM | nih.gov |
FLT3-ITD Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is also a promising foundation for inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver of acute myeloid leukemia (AML). Optimization of the screening hits by modifying substituents on the core structure led to the discovery of highly potent inhibitors. Compounds 17 and 19 in one study both demonstrated IC50 values of 0.4 nM against FLT3-ITD and, importantly, also inhibited quizartinib-resistant mutations. nih.gov This highlights how specific substitution patterns can overcome drug resistance. nih.gov
Influence of Substituents on Antitubercular Activity
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a related structure, has been identified as a promising lead for antituberculosis agents. A focused library of analogues was synthesized to explore the SAR and identify the key features of the pharmacophore required for activity against Mycobacterium tuberculosis. nih.govacs.org This exploration led to significant improvements in antitubercular potency while maintaining low cytotoxicity, demonstrating that modifications to the core structure are critical for enhancing efficacy and safety profiles. nih.govacs.org
The strategic modification of substituents on the this compound core is therefore a powerful approach to develop novel therapeutic agents. The bromine atom at position 3, in particular, serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, enabling extensive exploration of the chemical space to optimize pharmacological properties for a variety of disease targets. scielo.bracs.org
Material Science and Optical Applications of 3 Bromo 2 Methylpyrazolo 1,5 a Pyrimidine Derivatives
Photophysical Properties
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized for its exceptional photophysical characteristics, establishing it as an important class of emergent fluorophores. nih.govresearchgate.net These compounds are known for high fluorescence quantum yields in both solution and solid states and demonstrate excellent photostability. mdpi.comresearchgate.net
Derivatives of pyrazolo[1,5-a]pyrimidine are considered an attractive class of organic fluorophores. researchgate.net Their fluorescent properties are often attributed to an intramolecular charge transfer (ICT) process. researchgate.netresearchgate.net In a study of one family of pyrazolo[1,5-a]pyrimidine derivatives, absorption bands were observed between 340 and 440 nm, with corresponding emission bands appearing between 474 and 541 nm. researchgate.net The introduction of different substituents onto the core pyrazolo[1,5-a]pyrimidine structure allows for the systematic modification of their electronic and optical properties. For instance, a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines has been identified as strategically important for optical applications due to their versatile and potent fluorescent behavior. nih.gov
Table 1: Photophysical Data for Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivatives in Dichloromethane
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 358 | 17,243 | 474 | 0.82 |
| 4d | Phenyl | 355 | 16,345 | 479 | 0.69 |
| 4e | 4-Methoxyphenyl | 370 | 20,593 | 490 | 0.97 |
| 4f | 4-Nitrophenyl | 436 | 3,320 | 541 | 0.01 |
Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidine-based fluorophores. nih.gov
A key feature of pyrazolo[1,5-a]pyrimidine derivatives is the tunability of their photophysical properties. nih.gov The emission intensities and wavelengths can be precisely controlled through chemical modification. Research has shown that attaching electron-donating groups (EDGs) at position 7 of the fused ring system enhances both absorption and emission characteristics. nih.gov This strategic placement of EDGs can lead to significantly high fluorescence quantum yields, with values reported up to 85% in tetrahydrofuran (THF) for certain derivatives. researchgate.net Conversely, the presence of electron-withdrawing groups (EWGs) tends to result in lower emission intensities. nih.gov The steric properties of the substituents also play a role; bulky groups can sometimes hinder molecular packing and reduce fluorescence intensity in the solid state. nih.gov
Excellent photostability is a critical requirement for materials used in optical and optoelectronic devices. Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their robust photostability, which is a significant advantage for practical applications. mdpi.comresearchgate.net The rigid, fused-ring structure contributes to this stability, allowing the compounds to withstand prolonged exposure to light without significant degradation. This characteristic is comparable to that of well-known commercial probes, underscoring their potential as durable fluorophores. nih.gov
Applications in Organic Optoelectronics
The unique electronic and photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them highly suitable for use in organic optoelectronic devices. nih.gov The pyrimidine ring is inherently electron-deficient, making this class of compounds effective as electron acceptors or as components in bipolar host materials. mdpi.comresearchgate.net
In the field of OLEDs, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as emitters. mdpi.comresearchgate.net Their high fluorescence quantum yields are essential for efficient light generation. nih.gov Certain derivatives bearing simple aryl groups have demonstrated good solid-state emission intensities, with quantum yields in the solid state (QYSS) ranging from 0.18 to 0.63. nih.gov This makes them excellent candidates for the design of solid-state emitters, a core component of OLEDs. nih.gov In a broader context, phenyl-pyrimidine derivatives have been successfully synthesized and used as emitters in OLEDs, achieving high thermal stability and external quantum efficiencies (EQE) of up to 10.6%. mdpi.com
Table 2: Solid-State Emission Data for Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at Position 7 | Solid-State Emission Max (λem, nm) | Solid-State Quantum Yield (QYSS) |
| 4a | 4-Pyridyl | 471 | 0.63 |
| 4b | 2,4-Dichlorophenyl | 478 | 0.18 |
| 4d | Phenyl | 473 | 0.35 |
| 4e | 4-Methoxyphenyl | 480 | 0.23 |
Data highlights the potential of these compounds as solid-state emitters. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives are also being explored for their potential in organic solar cells, particularly as components in perovskite solar cells (PSCs). mdpi.com Donor-π-Acceptor (D-π-A) type small molecules have been designed using a pyrazolo[1,5-a]pyrimidine core as the electron acceptor. mdpi.comresearchgate.net These molecules have been investigated as hole-transporting materials (HTMs), which are crucial for efficient charge extraction in PSCs. mdpi.com The selection of the pyrazolo[1,5-a]pyrimidine system for this application is based on its advantageous properties, including a rigid and planar molecular structure, inherent electron-accepting capability, and excellent photostability. mdpi.com Functionalization at different positions on the pyrazolo[1,5-a]pyrimidine core allows for the tuning of the electronic, optical, and charge transport properties of the resulting HTMs. mdpi.com
Chemo-sensing Applications
Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Fluorescent chemosensors, in particular, offer high sensitivity and are widely used in environmental monitoring, biological imaging, and industrial process control. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a versatile class of fluorophores for the development of chemosensors. Their rigid structure and high quantum yields make them suitable candidates for designing probes that exhibit changes in their fluorescence properties upon interaction with analytes.
Research has demonstrated that functionalization of the pyrazolo[1,5-a]pyrimidine core allows for the development of sensors for various species, including ions like cyanide (CN⁻) and protons (H⁺). For instance, the introduction of specific recognition moieties at different positions on the pyrazolo[1,5-a]pyrimidine ring can lead to selective binding with target analytes, resulting in a measurable change in the fluorescence emission. While the pyrazolo[1,5-a]pyrimidine scaffold is a promising platform for chemosensor design, specific studies detailing the application of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine as a chemosensor are not readily found in the existing scientific literature. The electron-withdrawing nature of the bromine atom at the 3-position could potentially influence the photophysical properties of the molecule, making it a candidate for further investigation in the field of chemosensing.
Solid-State Emitter Design and Characterization
Solid-state emitters are materials that can efficiently emit light in their solid form, a critical property for applications in organic light-emitting diodes (OLEDs), solid-state lasers, and sensors. Many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which significantly reduces their emission efficiency. However, certain pyrazolo[1,5-a]pyrimidine derivatives have shown high fluorescence quantum yields in both solution and the solid state, making them attractive candidates for solid-state emitter applications.
The ability of these compounds to exhibit strong solid-state emission is often attributed to the formation of specific supramolecular interactions in the crystal lattice that restrict intramolecular rotations and vibrations, thus minimizing non-radiative decay pathways. ambeed.com The substitution pattern on the pyrazolo[1,5-a]pyrimidine core plays a crucial role in determining the solid-state packing and, consequently, the emission properties. While the potential for pyrazolo[1,5-a]pyrimidine derivatives as solid-state emitters is recognized, specific research on the design and characterization of this compound for this application is not yet prevalent in the literature. Further studies would be required to determine its solid-state fluorescence quantum yield and suitability for emitter applications.
Conformational and Supramolecular Phenomena in Crystal Structures
The study of crystal structures provides valuable insights into the three-dimensional arrangement of molecules and the nature of intermolecular interactions, which in turn govern the material's physical and optical properties. The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with interesting conformational and supramolecular phenomena has been noted. ambeed.com
While a crystal structure for this compound is not publicly available, a study on the closely related compound, 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine , provides valuable insights into the expected structural features. X-ray diffractometry of this analog revealed specific inter- and intramolecular interactions that dictate its crystal packing.
Key structural observations for the analogous compound, 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, include:
Intramolecular Interactions: An interaction between the nitrogen of the pyrazole ring and the sulfur atom of the thienyl group (N⋯S) was observed.
Intermolecular Interactions: The crystal packing is influenced by intermolecular interactions between the nitrogen of the pyrimidine ring and the thienyl sulfur (N⋯S), as well as π–π stacking interactions between the pyrimidine and pyrazole ring centroids.
These types of interactions are crucial in directing the supramolecular assembly and can significantly impact the material's properties, including its solid-state emission characteristics. It is plausible that this compound would also exhibit significant π–π stacking interactions due to its planar aromatic structure. The presence of the bromine atom could introduce halogen bonding as an additional significant intermolecular interaction, further influencing the crystal packing.
| Parameter | Value |
|---|---|
| Intramolecular Interaction | N(pyrazole)⋯S(thienyl) |
| Intermolecular Interaction | N(pyrimidine)⋯S(thienyl) |
| Intermolecular Interaction | π–π stacking (pyrimidine-pyrazole) |
Future Research Directions and Challenges
Optimization of Synthetic Approaches and Process Efficiency
The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, with primary methods including cyclization and condensation reactions. nih.gov Future efforts are focused on enhancing the efficiency, regioselectivity, and environmental sustainability of these synthetic routes.
One-pot cyclization methodologies are a significant area of advancement. For instance, the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved through a one-pot reaction involving aminopyrazoles, enaminones or chalcones, and sodium halides. nih.gov This approach, which combines cyclization with oxidative halogenation, offers high yields and accommodates a wide range of functional groups. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reaction times and improving yields for various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
A key challenge lies in the precise control of regioselectivity during substitution reactions on the pyrazolo[1,5-a]pyrimidine core. The development of novel catalytic systems, such as Rh(III)-catalyzed annulation, is a promising avenue for achieving diverse and specific substitution patterns. nih.gov Further research into green chemistry approaches, such as the use of water as a solvent, will be crucial for developing more sustainable and scalable synthetic processes. nih.gov
Table 1: Comparison of Synthetic Methodologies for Halogenated Pyrazolo[1,5-a]pyrimidines
| Methodology | Key Features | Advantages | Challenges |
| One-Pot Cyclization/Halogenation | Reaction of aminopyrazoles, enaminones, and sodium halides. nih.gov | High efficiency, broad functional group tolerance. nih.gov | May require longer reaction times for bromination compared to iodination. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. nih.gov | Rapid reaction times, improved yields. nih.gov | Requires specialized equipment. |
| Condensation Reactions | Condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov | Well-established and versatile method. nih.gov | May require acidic or basic conditions. |
Improvement of Drug Selectivity and Bioavailability for Therapeutic Applications
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases. nih.gov A primary challenge in the development of these compounds as therapeutic agents is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.
Structure-activity relationship (SAR) studies are instrumental in guiding the design of more selective inhibitors. For example, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety has been identified as a key scaffold for interacting with the hinge region of the kinase. nih.gov Modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can significantly impact selectivity. The addition of a morpholine group, for instance, has been shown to improve selectivity by reducing off-target effects. nih.gov
Improving bioavailability is another critical aspect of drug development. The introduction of polar ionizable groups can enhance aqueous solubility and bioavailability. nih.gov Furthermore, the formation of macrocyclic structures has been explored to improve binding affinity and selectivity due to their conformational rigidity. nih.gov
Addressing Drug Resistance and Off-Target Effects in Pharmaceutical Development
The emergence of drug resistance is a significant hurdle in cancer therapy. For kinase inhibitors, resistance can arise from mutations in the target kinase or the activation of alternative signaling pathways. The development of second-generation inhibitors that can overcome these resistance mechanisms is a key area of research. For instance, in the context of Trk inhibitors, second-generation compounds have been designed to be effective against mutations that confer resistance to first-generation drugs. nih.gov
Minimizing off-target effects is crucial for the safety profile of any therapeutic agent. A deep understanding of the SAR is essential for designing compounds that are highly selective for their intended target. For example, in the development of Pim-1 kinase inhibitors, it was observed that the fragment 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was inactive, highlighting the importance of substituents at the 3- and 5-positions for kinase inhibition. nih.govchemicalbook.com
Exploration of Novel Therapeutic Targets for Pyrazolo[1,5-a]pyrimidine Derivatives
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its application in targeting a wide range of therapeutic targets beyond the well-explored protein kinases. These compounds have been investigated for their potential as:
Antimicrobial and immunomodulatory agents: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antimicrobial and immunomodulatory activities. nih.gov
Dual inhibitors: The development of dual inhibitors that can target multiple pathways involved in a disease is a promising strategy to enhance efficacy and combat drug resistance. For example, pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of CDK2 and TRKA kinases. mdpi.comnih.gov
HDAC6 inhibitors: Selective histone deacetylase 6 (HDAC6) inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have shown potent antiproliferative activity. researchgate.net
PI3Kδ inhibitors: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases. mdpi.commdpi.com
The exploration of new therapeutic targets for this scaffold will continue to be a vibrant area of research, driven by the need for novel treatments for a wide range of diseases.
Development of Advanced Materials with Enhanced Photophysical Properties
Beyond their therapeutic applications, pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in the field of materials science due to their unique photophysical properties. mdpi.com These compounds can serve as emergent fluorophores, and their rigid, planar structure is amenable to modifications that can tune their absorption and emission characteristics. rsc.org
Future research in this area will focus on the design and synthesis of novel pyrazolo[1,a]pyrimidine-based materials with tailored photophysical properties for applications in:
Organic light-emitting diodes (OLEDs)
Fluorescent sensors
Bioimaging agents
The introduction of different substituents can significantly alter the electronic properties and, consequently, the fluorescence of these compounds. rsc.org A thorough understanding of the relationship between the molecular structure and the photophysical properties is essential for the rational design of new materials with enhanced performance.
Application of Advanced Computational Modeling and Machine Learning in Compound Design
Computational modeling and machine learning are becoming increasingly integral to the drug discovery and material design process. For pyrazolo[1,5-a]pyrimidine derivatives, these tools can accelerate the identification and optimization of lead compounds.
Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, helping to explain SAR data and guide the design of more potent and selective inhibitors. nih.govekb.eg In silico prediction of pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) can help to identify candidates with favorable drug-like properties early in the development process. nih.govspectrabase.com
Machine learning algorithms can be trained on existing datasets of pyrazolo[1,5-a]pyrimidine derivatives to predict the biological activity or photophysical properties of new, untested compounds. This can significantly reduce the time and resources required for experimental screening. As more data on this class of compounds becomes available, the predictive power of these models is expected to increase, further accelerating the discovery of novel therapeutic agents and advanced materials.
Q & A
Q. What are standard synthetic protocols for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine?
The synthesis typically involves combinatorial approaches using hydrazine derivatives and β-enaminoketones. For example, Gregg et al. (2007) optimized regioselective synthesis by reacting 2-aminopyrazole precursors with brominated enones under acidic conditions, achieving high yields via microwave-assisted heating . One-pot methods using catalysts like hypervalent iodine (e.g., I(III) reagents) can enhance regioselectivity at position 3, as demonstrated in halogenation studies . Characterization relies on NMR, IR, and mass spectrometry to confirm substitution patterns and purity.
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- X-ray crystallography : To analyze planarity of the fused pyrazole-pyrimidine core and substituent orientations (e.g., dihedral angles between aryl groups and the core) .
- 13C/1H NMR : To identify methyl (δ ~2.5 ppm) and bromine (δ ~90–100 ppm in 13C) substituents .
- DFT calculations : To predict electron density distribution and reactive sites for further functionalization .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed?
Regioselective C(sp²)-H halogenation at position 3 is achieved using hypervalent iodine reagents (e.g., PhI(OAc)₂) under mild conditions. Electron-withdrawing groups (e.g., –Br, –CF₃) on the pyrimidine ring enhance reactivity, with yields >85% for iodination . Competitive pathways (e.g., C5 vs. C3 substitution) are minimized by optimizing solvent polarity (e.g., DCM) and temperature (25–40°C).
Q. What experimental designs are effective for evaluating antitumor activity?
- Cell line selection : Use p53-deficient cervical cancer (HeLa, SiHa) or liver carcinoma (HEPG2) models to assess mechanisms like p53 reactivation .
- Dose-response assays : Measure IC₅₀ values via MTT/WST-1 assays (e.g., IC₅₀ = 2.70 µM for pyrazolo[1,5-a]pyrimidine 7c in HEPG2) .
- Mechanistic studies :
- Flow cytometry to detect G1/G2-M cell cycle arrest .
- Western blotting for apoptosis markers (BAX, Bcl2, p21) .
- Immunofluorescence to track p53 nuclear translocation .
Q. How to integrate computational and experimental methods for target validation?
- Molecular docking : Screen against kinases (CDK2, CDK9) or CRF receptors using PyMOL/AutoDock. For example, pyrazolo[1,5-a]pyrimidines with 4-methylpiperidinyl groups show strong CDK2 binding (ΔG < -9 kcal/mol) .
- SAR analysis : Systematically vary substituents (e.g., 7-position aryl vs. morpholine groups) and correlate with bioactivity .
- MD simulations : Validate docking poses by simulating ligand-protein interactions over 100 ns trajectories .
Q. What strategies improve metabolic stability and selectivity in vivo?
- Prodrug design : Introduce ethyl carboxylate esters (e.g., Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) to enhance solubility and controlled release .
- Isotopic labeling : Synthesize 18F-labeled derivatives (e.g., [18F]5) for biodistribution studies in tumor-bearing mice .
- Enzymatic assays : Test against CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported antitumor mechanisms?
- Context-dependent effects : Some derivatives induce G2/M arrest in HeLa cells but G1 arrest in SiHa, likely due to p53 mutation status .
- Off-target inhibition : Use kinase profiling panels (e.g., Eurofins) to distinguish CDK2 vs. CDK9 activity .
- Dose optimization : Re-evaluate IC₅₀ values across multiple assays (e.g., ATP vs. resazurin-based) to minimize false positives .
Methodological Best Practices
Q. How to optimize reaction yields for scale-up?
- Microwave synthesis : Reduces reaction time from 24 h to <1 h with comparable yields (~90%) .
- Catalyst recycling : Recover hypervalent iodine reagents via aqueous extraction to reduce costs .
- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) for >95% purity .
Q. What analytical techniques validate functionalization success?
- HRMS : Confirm molecular formulas (e.g., C₉H₈BrN₃O₂ for ethyl carboxylate derivatives) .
- HPLC-PDA : Monitor regioselectivity with C18 columns (acetonitrile/water mobile phase) .
- In situ FTIR : Track reaction progress by carbonyl (1680–1725 cm⁻¹) or amine (3346 cm⁻¹) peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
